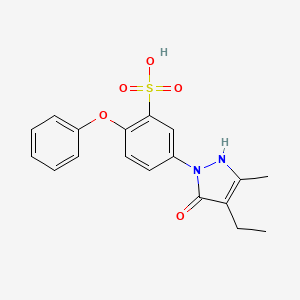![molecular formula C22H30N2O3S B4688267 N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4688267.png)
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide, also known as NGB 2904, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide 2904 is not fully understood, but it is thought to involve the modulation of ion channels and receptors in the nervous system. Specifically, this compound 2904 has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. By modulating NMDA receptor activity, this compound 2904 may be able to protect neurons from damage and improve neurological function.
Biochemical and Physiological Effects
Studies have shown that this compound 2904 can have a range of biochemical and physiological effects. For example, it has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and growth. Additionally, this compound 2904 has been shown to reduce levels of inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide 2904 in lab experiments is that it has been shown to be well-tolerated and have low toxicity in animal models. This makes it a promising candidate for further preclinical and clinical studies. However, one limitation is that the exact mechanism of action of this compound 2904 is not fully understood, which may make it more difficult to design experiments to investigate its effects.
Orientations Futures
There are several potential future directions for research on N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide 2904. One area of interest is its potential as a treatment for other neurological conditions, such as Alzheimer's disease or traumatic brain injury. Additionally, further studies could investigate the optimal dosage and administration of this compound 2904, as well as its potential interactions with other drugs or therapies. Finally, studies could investigate the potential of this compound 2904 to cross the blood-brain barrier, which would be important for its use as a therapeutic agent.
Applications De Recherche Scientifique
N-{[1-(4-ethylbenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide 2904 has been studied for its potential therapeutic applications in various diseases and conditions. One area of research has focused on its neuroprotective effects, particularly in the context of ischemic stroke. Studies have shown that this compound 2904 can reduce brain damage and improve neurological function in animal models of ischemic stroke.
Another area of research has investigated the potential of this compound 2904 as a treatment for neuropathic pain. Studies have demonstrated that this compound 2904 can alleviate pain in animal models of neuropathic pain, suggesting that it may have therapeutic potential for this condition.
Propriétés
IUPAC Name |
N-[[1-[(4-ethylphenyl)methyl]piperidin-3-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3S/c1-3-18-6-8-19(9-7-18)16-24-14-4-5-20(17-24)15-23-28(25,26)22-12-10-21(27-2)11-13-22/h6-13,20,23H,3-5,14-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFZLHSAEWNIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCCC(C2)CNS(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2,4-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4688184.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4688201.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4688210.png)
![2-[4-(anilinosulfonyl)phenoxy]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B4688214.png)
![ethyl 5-acetyl-2-[({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4688221.png)
![N-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,3-thiazol-2-yl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4688223.png)
![N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B4688227.png)

![1-methyl-5-[(3-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4688244.png)

![5-[(2,4-dichlorophenoxy)methyl]-N-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-2-furamide](/img/structure/B4688258.png)
![2-(4-{[4-(dimethylamino)phenyl]carbonothioyl}-1-piperazinyl)ethanol](/img/structure/B4688261.png)
![methyl N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,4-dichlorophenyl)imidothiocarbamate](/img/structure/B4688277.png)